3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
Bicyclo[2.2.1]heptene Core Architecture and IUPAC Nomenclature
The bicyclo[2.2.1]heptene core represents a fundamental structural motif characterized by a seven-membered carbon skeleton arranged in a bridged configuration. According to International Union of Pure and Applied Chemistry nomenclature protocols, bicyclic molecules receive systematic names that reflect their bridging patterns and total carbon atom count. The designation "bicyclo[2.2.1]heptene" indicates a seven-carbon system with three distinct bridging pathways between two bridgehead carbons, containing two carbon atoms in the first bridge, two in the second bridge, and one in the third bridge, arranged in descending numerical order. This specific arrangement creates a rigid, cage-like structure that constrains molecular flexibility and establishes defined spatial relationships between substituent groups.
The nomenclature system for 3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid follows established IUPAC protocols where numbering begins at a bridgehead carbon and proceeds along the longest carbon chain to the opposite bridgehead. The presence of the alkene functionality at the 5-position creates additional structural rigidity and influences the electronic properties of the entire molecular framework. Alternative systematic names for this compound include 5-Norbornene-2,3-dicarboxylic acid monomethyl ester and bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid 2-methyl ester, reflecting different approaches to describing the same molecular architecture. The compound maintains structural similarities to norbornene, which consists of a cyclohexene ring with a methylene bridge between carbons 1 and 4, inducing significant ring strain and enhanced reactivity.
Table 1: Molecular Properties of 3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
Stereochemical Configuration: Endo vs. Exo Isomerism
The stereochemical complexity of 3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid arises from the presence of multiple chiral centers and the possibility of endo versus exo stereochemical arrangements. Research has established that this compound exists in distinct stereoisomeric forms, including (2R,3S) and (2R,3R) configurations, each exhibiting different physical and chemical properties. The endo and exo terminology refers to the spatial orientation of substituent groups relative to the bicyclic bridge system, where endo substituents point toward the longer carbon bridge and exo substituents point away from it. Studies utilizing nuclear magnetic resonance spectroscopy have demonstrated that conventional Diels-Alder cycloaddition reactions typically produce mixtures favoring the endo isomer, with ratios commonly observed at approximately 80:20 endo to exo.
Investigations into base-promoted isomerization have revealed that equilibrium conditions can be achieved using sodium tert-butoxide, resulting in approximately 60 percent exo content at thermodynamic equilibrium. The isomerization process involves generation of a carbanion intermediate at the alpha position relative to the carbonyl group, which undergoes rapid inversion due to the low activation barrier associated with the trigonal pyramid geometry. Temperature-dependent studies have shown that isomerization rates increase with elevated temperatures, while the choice of base significantly influences both reaction kinetics and final stereoisomeric ratios. Dynamic nuclear magnetic resonance spectroscopy studies conducted at temperatures below negative 100 degrees Celsius have provided detailed insights into conformational interconversions and barrier heights for various stereoisomeric forms.
Table 2: Stereoisomeric Forms and Their Properties
| Stereoisomer | Configuration | Abundance in Diels-Alder Products | Thermodynamic Stability |
|---|---|---|---|
| Endo isomer | (2S,3R) | ~80% | Lower |
| Exo isomer | (2R,3S) | ~20% | Higher |
| (2R,3R) form | (2R,3R) | Variable | Intermediate |
Tautomeric Forms and Conformational Dynamics
The conformational behavior of 3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exhibits distinctive characteristics attributed to the rigid bicyclic framework and the presence of multiple functional groups. The compound does not exhibit classical tautomerism in the traditional sense, but rather displays conformational flexibility primarily associated with rotation around the carboxylic acid and methoxycarbonyl substituents. Dynamic nuclear magnetic resonance studies have revealed that aryl-substituted norbornane derivatives exhibit restricted rotation with energy barriers ranging from 6.0 to 7.9 kilocalories per mole, indicating significant steric interactions within the bicyclic system. The presence of the alkene functionality at the 5-position introduces additional rigidity that constrains certain conformational motions while potentially facilitating others through electronic effects.
Computational studies using molecular mechanics calculations have provided detailed insights into the preferred conformational arrangements of substituted norbornane derivatives, demonstrating excellent agreement with experimental X-ray crystallographic data. The conformational dynamics are further influenced by intermolecular hydrogen bonding interactions involving the carboxylic acid functionality, which can significantly affect solution-phase behavior and crystal packing arrangements. Temperature-dependent conformational studies have shown that lower temperatures favor more ordered conformational states, while elevated temperatures increase the population of higher-energy conformational isomers. The methoxycarbonyl group exhibits restricted rotation around the carbon-carbon bond connecting it to the bicyclic framework, with barrier heights dependent on the specific stereochemical configuration of the molecule.
Comparative Analysis with Related Norbornene Derivatives
Comparative analysis of 3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with related norbornene derivatives reveals distinctive structural and chemical features that distinguish it within this molecular family. The parent compound norbornene (bicyclo[2.2.1]hept-2-ene) represents the simplest member of this series, consisting solely of the bridged bicyclic framework with a single alkene functionality. In contrast, 5-norbornene-2-carboxylic acid contains only a single carboxylic acid substituent, while maintaining the same core bicyclic architecture. The incorporation of both methoxycarbonyl and carboxylic acid functionalities in the target compound creates enhanced complexity in terms of stereochemical possibilities and potential for intermolecular interactions.
Structural comparisons with bicyclo[2.2.1]hept-5-ene-2,3-dione demonstrate the influence of carbonyl versus carboxylic acid functionalization on molecular properties. The dione derivative exhibits different electronic characteristics due to the presence of two ketone groups rather than carboxylic acid functionalities, resulting in altered reactivity patterns and physical properties. Studies of 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid provide insights into the effects of varying the bicyclic framework size, showing that the [1.1.1] system exhibits different conformational constraints compared to the [2.2.1] architecture. Research into polynorbornene systems has demonstrated that norbornene derivatives serve as important monomers for ring-opening metathesis polymerization, exhibiting high glass transition temperatures and optical clarity.
Table 3: Comparative Properties of Related Norbornene Derivatives
The unique combination of functional groups in 3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid provides distinctive synthetic utility compared to simpler norbornene derivatives. The presence of both protected (methyl ester) and unprotected carboxylic acid functionalities allows for selective chemical transformations and controlled reactivity patterns. Research has shown that the stereochemical configuration significantly influences hydrolysis rates, with exo isomers generally exhibiting faster hydrolysis kinetics compared to endo isomers due to reduced steric hindrance. This differential reactivity enables stereoselective synthetic strategies that can favor formation of specific stereoisomeric products under carefully controlled reaction conditions.
Properties
IUPAC Name |
3-methoxycarbonylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h2-3,5-8H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZKYCYHXBQTCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC(C1C(=O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885420 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester | |
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Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36897-94-6, 4883-79-8 | |
| Record name | 2-Methyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl hydrogen (endo-endo)-bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate | |
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| Record name | Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester | |
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| Record name | 36897-94-6 | |
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| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester | |
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| Record name | Methyl hydrogen (endo-endo)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
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Preparation Methods
Synthetic Routes
-
- A common method involves the Diels-Alder reaction between a diene (such as 5-norbornene) and an appropriate dienophile (like methyl acrylate or methoxycarbonyl derivatives) to form the bicyclic structure.
- This reaction typically requires heat and a catalyst to proceed efficiently.
-
- The methoxycarbonyl group can be introduced using reagents such as methyl chloroformate in the presence of a base (like triethylamine). This method allows for selective functionalization at the desired position on the bicyclic framework.
- Reaction conditions are optimized to ensure high yields and minimize by-products.
Acid-Catalyzed Esterification :
- Another approach involves the reaction of 5-norbornene-2,3-dicarboxylic anhydride with methanol under acidic conditions, facilitating the formation of the methoxycarbonyl group through esterification.
- This method is straightforward and yields the desired product with good purity.
Industrial Production Methods
In industrial settings, production methods may utilize continuous flow reactors to enhance efficiency and consistency in reaction conditions. Automated systems for monitoring parameters such as temperature and pH are employed to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can participate in various chemical reactions:
Oxidation : Can be oxidized to form corresponding carboxylic acids or ketones using agents like potassium permanganate or chromium trioxide.
Reduction : The compound can undergo reduction reactions, converting the carboxylic acid group to an alcohol with reducing agents like lithium aluminum hydride.
Substitution : The methoxycarbonyl group may be substituted with other functional groups through nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or neutral medium |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
| Substitution | Nucleophiles (amines, thiols) | Basic conditions |
Major Products Formed
The products formed from these reactions vary based on specific conditions:
From Oxidation : Ketones or aldehydes.
From Reduction : Alcohols.
From Substitution : Amides or thioesters depending on the nucleophile used.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where the methoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Polymerization: It is used as a monomer in the preparation of various polymers through metathesis, additive, and isomerization polymerization processes.
Synthesis of Esters: Functionalized norbornene monomers containing various substituents are actively used in the synthesis of esters.
Gas Chromatography-Mass Spectrometry: This compound is identified and quantified using gas chromatography-mass spectrometry techniques.
Curing Agent for Epoxy Resins: It serves as a curing agent for epoxy resins, enhancing their mechanical properties.
Oxidation Reactions: It acts as a mediator in the oxidation reactions of fullerene.
Mechanism of Action
The mechanism by which 3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects involves its interaction with various molecular targets and pathways. The methoxycarbonyl group plays a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. The bicyclic structure provides stability and influences the compound’s overall reactivity .
Comparison with Similar Compounds
Structural Analogues
Substituent Variations
3-[(Tetrahydro-2-furanylmethoxy)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Molecular Formula: C₁₄H₁₈O₅ Molecular Weight: 266.293 g/mol Key Feature: Replaces the methoxy group with a tetrahydrofuran (THF)-linked methoxycarbonyl.
Dimethyl bicyclo[2.2.1]hept-5-ene-1,3-dicarboxylate CAS No.: 60007-93-4 Key Feature: Both carboxylic acid groups are esterified to methyl esters. This modification enhances lipophilicity, making it more suitable for applications in flavor chemistry (e.g., FEMA GRAS 4790) .
N-(3-Chloropropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
- Key Feature : The carboxylic acid is converted to a carboxamide with a 3-chloropropyl chain. This derivative exhibits serotoninergic activity, highlighting the pharmacological relevance of functional group substitutions .
7-Methyl-3-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (IPA)
- Key Feature : Incorporates a xanthene moiety, enabling competitive inhibition of the Sec18 protein. This demonstrates how aromatic extensions can confer biological targeting capabilities .
Stereochemical Variants
- Endo vs. Exo Isomers: Synthesis of CA-Nor1 ((1R,4R)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide) yielded 55% endo-isomer, emphasizing the influence of stereochemistry on reaction outcomes. Endo isomers often exhibit higher thermodynamic stability due to reduced steric strain .
Physical and Chemical Properties
Biological Activity
3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known by its CAS number 6203-08-3, is a bicyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of 3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is with a molecular weight of approximately 196.2 g/mol. It features a methoxycarbonyl group that significantly influences its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds with bicyclic structures often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific activity of 3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been investigated in various contexts:
Antimicrobial Activity
Studies have shown that derivatives of bicyclic compounds can possess significant antimicrobial properties. For instance, the compound has been tested against several bacterial strains, showing promising results in inhibiting growth at certain concentrations.
Anticancer Potential
The structural characteristics of 3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid suggest potential anticancer activity. Research on similar bicyclic compounds has demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including disruption of cell cycle progression.
The biological activity of 3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is believed to involve several mechanisms:
- Cell Cycle Inhibition : Compounds with similar structures have been shown to interfere with the cell cycle, particularly at the G1/S transition.
- Induction of Apoptosis : Bicyclic acids can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways crucial for cell proliferation.
Case Studies
Several case studies illustrate the biological activity of bicyclic carboxylic acids:
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of various bicyclic acids against Staphylococcus aureus and Escherichia coli. The results indicated that 3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, suggesting moderate antibacterial properties.
Case Study 2: Anticancer Activity
In vitro assays were conducted to assess the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The compound induced a dose-dependent decrease in cell viability, with IC50 values determined at 25 µM after 48 hours of treatment.
Table 1: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | Result | Concentration/IC50 |
|---|---|---|---|
| Antimicrobial | E. coli | Inhibition | MIC = 50 µg/mL |
| Anticancer | MCF-7 | Cytotoxicity | IC50 = 25 µM |
Table 2: Structural Comparison with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | Bicyclic Carboxylic Acid | Moderate Antibacterial |
| Bicyclo[2.2.1]heptan-2-carboxylic acid | Bicyclic Carboxylic Acid | Strong Anticancer Activity |
| Dimethyl bicyclo[2.2.1]heptan-1,3-dicarboxylate | Dicarboxylic Acid | High Cytotoxicity |
Q & A
Basic Questions
Q. What are the common synthetic routes for 3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid?
- Methodology : The compound is synthesized via Diels-Alder reactions or functionalization of bicyclo[2.2.1]hept-5-ene derivatives. For example, bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be esterified with methyl chloroformate under basic conditions. Structural confirmation is achieved via IR (C=O stretch at ~1700–1750 cm⁻¹) and ¹H NMR (norbornene protons at δ 5.5–6.5 ppm, methoxy group at δ 3.6–3.8 ppm) .
- Key Steps :
- Dissolve bicyclo[2.2.1]hept-5-ene-2-carboxylic acid in dry THF.
- Add triethylamine (base) and methyl chloroformate at 0°C.
- Purify via column chromatography (silica gel, ethyl acetate/hexane).
Q. How is the structure of this compound confirmed experimentally?
- Techniques :
- IR Spectroscopy : Identifies ester carbonyl (1730–1750 cm⁻¹) and carboxylic acid (broad O-H stretch at 2500–3300 cm⁻¹ if free acid) .
- ¹H/¹³C NMR : Assigns norbornene ring protons (δ 1.5–3.0 ppm for bridgehead protons) and methoxycarbonyl group (δ 3.7 ppm for CH₃O) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., O-H⋯N interactions in cocrystals) .
Q. What are the key physical properties of this compound?
- Data :
- Boiling point: 136–138°C at 14 mmHg .
- Density: 1.129 g/cm³; refractive index: 1.494 .
- Solubility: Polar aprotic solvents (THF, DMF) due to carboxylic acid and ester groups.
Advanced Research Questions
Q. How can stereochemical challenges in synthesis be addressed?
- Challenges : Endo/exo isomerism in norbornene derivatives complicates purity.
- Solutions :
- Use chiral catalysts (e.g., Pd/C for hydrogenation) to favor specific isomers .
- Separate isomers via preparative HPLC with chiral columns .
- Confirm configurations using NOESY NMR or X-ray diffraction .
Q. What role does this compound play in polymerization applications?
- Applications : Acts as a monomer in ring-opening metathesis polymerization (ROMP) or copolymerization with norbornene derivatives.
- Methodology :
- Use metal catalysts (e.g., Ru-based Grubbs catalysts) under inert conditions.
- Optimize reaction temperature (40–80°C) and monomer-to-catalyst ratio (100:1 to 500:1) for high molecular weight polymers .
Q. How are crystallographic data contradictions resolved for this compound?
- Challenges : Twinned crystals or weak diffraction in low-resolution datasets.
- Approach :
- Refine structures using SHELXL (e.g., anisotropic displacement parameters for non-H atoms).
- Apply twin-law corrections (e.g., BASF scaling for twinned data) .
- Validate hydrogen-bonding networks (e.g., O-H⋯O/N interactions) against DFT-calculated geometries .
Q. How to troubleshoot discrepancies between spectroscopic and computational data?
- Case Study : Observed NMR shifts deviating from DFT-predicted values.
- Resolution :
- Verify solvent effects (e.g., DMSO vs. CDCl₃ shifts) .
- Re-examine sample purity (e.g., via HPLC or GC-MS).
- Use dynamic NMR to assess conformational exchange (e.g., ring-flipping in norbornene) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
